molecular formula C7H6Br2N2O3 B1444462 6-Bromo-3-(2-bromoethoxy)-2-nitropyridine CAS No. 959992-61-1

6-Bromo-3-(2-bromoethoxy)-2-nitropyridine

Cat. No.: B1444462
CAS No.: 959992-61-1
M. Wt: 325.94 g/mol
InChI Key: ZNBFTZFRDNOSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(2-bromoethoxy)-2-nitropyridine is a halogenated pyridine derivative with a molecular formula of C₇H₅Br₂N₂O₃. Its structure features:

  • A bromine atom at the 6-position of the pyridine ring.
  • A 2-bromoethoxy group at the 3-position.
  • A nitro group at the 2-position.

This compound’s unique substitution pattern confers distinct electronic and steric properties. The nitro group is electron-withdrawing, polarizing the ring and enhancing the reactivity of adjacent substituents. Applications include its use as an intermediate in pharmaceutical synthesis, agrochemical development, and materials science .

Properties

IUPAC Name

6-bromo-3-(2-bromoethoxy)-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O3/c8-3-4-14-5-1-2-6(9)10-7(5)11(12)13/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFTZFRDNOSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCCBr)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-bromoethoxy)-2-nitropyridine typically involves the bromination of 3-(2-bromoethoxy)-2-nitropyridine. This can be achieved through the reaction of 3-(2-bromoethoxy)-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-bromoethoxy)-2-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Reduction: 6-Bromo-3-(2-bromoethoxy)-2-aminopyridine.

    Oxidation: Oxidized derivatives such as pyridine oxides.

Scientific Research Applications

6-Bromo-3-(2-bromoethoxy)-2-nitropyridine is used in various scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Material Science: In the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-bromoethoxy)-2-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares 6-Bromo-3-(2-bromoethoxy)-2-nitropyridine with key analogs:

Compound Name Substituents Key Differences Impact on Properties/Applications
This compound 6-Br, 3-(2-bromoethoxy), 2-NO₂ High reactivity in nucleophilic substitutions; potential for dual leaving-group pathways
2-Bromo-3-methoxy-6-nitropyridine 2-Br, 3-OCH₃, 6-NO₂ Methoxy vs. bromoethoxy at position 3 Lower hydrophobicity; reduced leaving-group capacity of methoxy
2-Bromo-6-methyl-4-nitropyridine 2-Br, 6-CH₃, 4-NO₂ Methyl vs. bromoethoxy; nitro at 4 vs. 2 Methyl enhances steric hindrance; nitro position alters electronic effects
5-Bromo-6-chloro-3-nitropyridin-2-amine 5-Br, 6-Cl, 3-NO₂, 2-NH₂ Amino vs. bromoethoxy; Cl vs. Br Amino group enables hydrogen bonding; chloro reduces reactivity compared to bromo
2-Bromo-3-difluoromethoxy-6-iodopyridine 2-Br, 3-OCHF₂, 6-I Difluoromethoxy vs. bromoethoxy; I vs. Br Difluoromethoxy increases metabolic stability; iodine enhances polarizability

Key Observations :

  • Bromoethoxy vs. Its larger size also increases hydrophobicity, which may improve membrane permeability in bioactive molecules .
  • Nitro Group Positioning : The 2-nitro group in the target compound creates stronger electron-withdrawing effects at the 3- and 6-positions, activating bromine substituents for nucleophilic attack. In contrast, nitro groups at the 4- or 6-position (e.g., 2-Bromo-6-methyl-4-nitropyridine) redistribute electron density differently, altering regioselectivity in reactions .
  • Halogen Variations : Bromine at the 6-position (target compound) vs. chlorine or iodine (e.g., 5-Bromo-6-chloro-3-nitropyridin-2-amine) affects both reactivity and steric bulk. Bromine balances leaving-group ability and cost-effectiveness, whereas iodine offers superior polarizability for charge-transfer interactions .
A. Pharmaceutical Intermediate Potential
  • The bromoethoxy and nitro groups in the target compound make it a versatile precursor for kinase inhibitors or antimicrobial agents. Similar compounds like 2-Bromo-3-methoxy-6-nitropyridine are used in antitumor drug synthesis, but the bromoethoxy chain in the target compound may improve bioavailability .
  • In contrast, 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1H-pyridine () shows enhanced receptor-binding affinity due to its oxo-dihydro structure, highlighting how minor structural changes drastically alter bioactivity.
B. Reactivity in Cross-Coupling Reactions
  • The 6-bromo substituent in the target compound is primed for Suzuki-Miyaura couplings, similar to 2-Bromo-6-chloro-3-ethoxypyridine (). However, the presence of a nitro group may necessitate careful optimization to avoid side reactions.

Biological Activity

6-Bromo-3-(2-bromoethoxy)-2-nitropyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₈H₈Br₂N₂O₂
  • Molecular Weight : 295.97 g/mol
  • CAS Number : 959992-61-1

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure allows it to interact with multiple biological targets, making it a versatile compound in pharmacological research.

This compound is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurological pathways.
  • Signal Transduction Pathways : The compound influences various signaling pathways that regulate cell survival and apoptosis.

Anticancer Activity

A study investigated the anticancer properties of this compound on different cancer cell lines. Results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

These results suggest that the compound has potent anticancer activity, particularly against HeLa cells.

Antimicrobial Activity

Another study assessed the antimicrobial effects against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
    • Pseudomonas aeruginosa: 128 µg/mL

The data indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa15 µM
AnticancerMCF-720 µM
AnticancerA54918 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AntimicrobialPseudomonas aeruginosa128 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.